N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C17H10ClF2N5O2 and its molecular weight is 389.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0491086 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with different target receptors, leading to specific interactions that can affect various biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding its bioavailability.
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological functions . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activities. This inhibition can result in therapeutic effects, such as reducing inflammation or slowing down the progression of neurodegenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells. The compound also affects cellular metabolism by disrupting metabolic pathways, which can lead to reduced energy production and cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, it can activate or inhibit signaling pathways by interacting with specific receptors on the cell surface. These interactions can lead to changes in gene expression, resulting in altered cellular functions and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical properties for extended periods . Prolonged exposure to the compound can lead to degradation, resulting in reduced efficacy and potential adverse effects on cellular function. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained therapeutic effects, but its stability and degradation must be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and increasing the dose further does not enhance its therapeutic effects. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing its potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and disrupted metabolic processes . For example, it can inhibit enzymes involved in glycolysis, resulting in reduced glucose metabolism and energy production. Additionally, the compound can affect the levels of cofactors, such as NADH and ATP, which are essential for cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, which facilitate its uptake and distribution . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cell cycle regulation. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N5O2/c18-12-6-10(2-3-13(12)20)22-15(26)7-25-17(27)24-8-21-14-4-1-9(19)5-11(14)16(24)23-25/h1-6,8H,7H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWAUBLGLAWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.